

Method for determining the enantiomeric excess of Rosuvastatin active pharmaceutical ingredient

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin	
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Determining the Enantiomeric Purity of Rosuvastatin: Application Notes and Protocols

Introduction

Rosuvastatin, a key active pharmaceutical ingredient (API) in the treatment of hypercholesterolemia, contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (3R, 5S)-enantiomer. The presence of other stereoisomers, particularly its enantiomer, can impact the drug's efficacy and safety profile. Therefore, the accurate determination of enantiomeric excess is a critical quality control step in the manufacturing of Rosuvastatin. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of Rosuvastatin using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique.

I. Chromatographic Methods for Enantiomeric Excess Determination

Several chromatographic techniques have been successfully employed to resolve the enantiomers of Rosuvastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-



Performance Convergence Chromatography (UPC²) are the most prominent methods, utilizing chiral stationary phases to achieve separation.

A. High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a reliable and widely used method for the chiral separation of Rosuvastatin. This approach typically employs a polysaccharide-based chiral stationary phase.

Key Experimental Parameters for HPLC Method:

Parameter	Condition 1	Condition 2
Chiral Stationary Phase	Chiralpak IB (Immobilized amylose-based)	Chiralpak IC (Immobilized cellulose-based)
Column Dimensions	250 mm x 4.6 mm, 5 μm	250 mm x 4.6 mm, 5 μm
Mobile Phase	n-hexane:Dichloromethane:2- propanol:Trifluoroacetic acid (82:10:8:0.2, v/v/v/v)[1]	n-heptane:2- propanol:Trifluoroacetic acid (85:15:0.1, v/v/v)[2]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2]
Detection Wavelength	243 nm[1]	Not Specified
Column Temperature	25°C[1]	Not Specified
Injection Volume	10 μL[1]	10 μL[2]
Diluent	Dichloromethane:Methanol (96:4, v/v)[1]	Not Specified

Method Validation Summary:

The HPLC method using the Chiralpak IB column has been validated according to International Conference on Harmonization (ICH) guidelines.[1][2]



Validation Parameter	Result
Linearity (r²)	0.9977[1]
Limit of Detection (LOD)	0.015%[1] or 0.07 μg/mL[2]
Limit of Quantification (LOQ)	0.04%[1] or 0.2 μg/mL[2]
Accuracy (% Recovery)	100 ± 10%[1]

B. Ultra-Performance Convergence Chromatography (UPC²)

UPC², a form of supercritical fluid chromatography (SFC), offers a faster and often higher-resolution alternative to HPLC for chiral separations.

Key Experimental Parameters for UPC² Method:

Parameter	Condition
Chiral Stationary Phase	ACQUITY UPC ² Trefoil CEL1, 2.5 μm (cellulose tris-(3,5-dimethylphenylcarbamate))
Mobile Phase	A mixed alcohol co-solvent with a basic additive in CO ₂
Detection	ACQUITY QDa Detector (Mass Spectrometry)
Resolution	> 2.0

Specific mobile phase composition and gradient are often proprietary and require method development.

II. Experimental Protocols

A. HPLC Protocol for Enantiomeric Excess Determination

This protocol is based on the method utilizing a Chiralpak IB stationary phase.



1. Preparation of Solutions

- Mobile Phase: Precisely mix n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/). Degas the solution before use.
- Diluent: Prepare a mixture of dichloromethane and methanol in a 96:4 (v/v) ratio.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin enantiomer reference standard in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Rosuvastatin API sample in the diluent to achieve a target concentration (e.g., 1 mg/mL).
- 2. Chromatographic System and Conditions
- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: Chiralpak IB (250 mm x 4.6 mm, 5 μm).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- · Detection: 243 nm.
- Injection Volume: 10 μL.
- 3. System Suitability
- Inject the standard solution multiple times (e.g., n=6).
- The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically ≤ 2.0%).
- The resolution between the Rosuvastatin peak and its enantiomer peak should be greater than a specified value (e.g., ≥ 1.5).



4. Analysis

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution to identify the retention times of the enantiomers.
- Inject the sample solution.
- 5. Calculation of Enantiomeric Excess

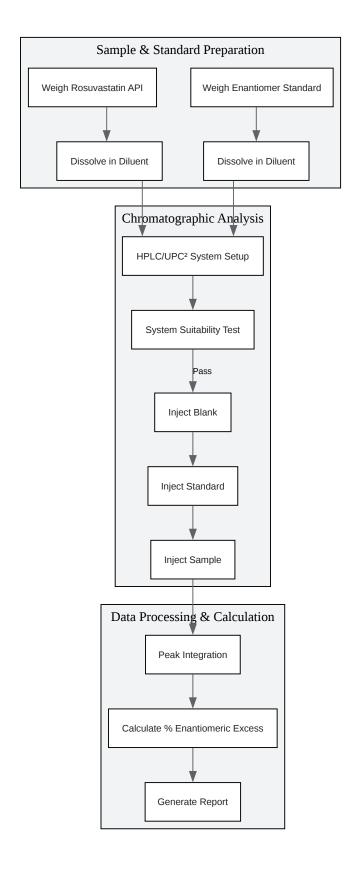
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the sample chromatogram:

% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

III. Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the enantiomeric excess of Rosuvastatin.





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Caption: Workflow for Rosuvastatin Enantiomeric Excess Determination.



IV. Other Potential Methods

While HPLC and UPC² are the most documented methods, Capillary Electrophoresis (CE) is another powerful technique for chiral separations. However, at present, detailed and validated protocols for the specific application of determining the enantiomeric excess of Rosuvastatin by CE are not widely reported in the scientific literature.

V. Conclusion

The determination of enantiomeric excess is a critical aspect of quality control for Rosuvastatin. The HPLC method detailed in this document, utilizing a chiral stationary phase, provides a robust and validated approach for this analysis. The UPC² method offers a faster alternative. The choice of method will depend on the available instrumentation and specific laboratory requirements. Adherence to the outlined protocols and proper system suitability testing are essential for obtaining accurate and reliable results.

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